REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]3[C:14](=[CH:15][CH:16]=2)[NH:13][C:12](=[O:17])[CH2:11]3)[CH:5]=[CH:6][CH:7]=1.[O:18]1CCOCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]3[C:14](=[CH:15][CH:16]=2)[NH:13][C:12](=[O:17])[C:11]3=[O:18])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C2CC(NC2=CC1)=O
|
Name
|
SeO2
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto Florisil
|
Type
|
WASH
|
Details
|
The Florisil was washed (acetone:CHCl3 1:9)
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2, acetone:CHCl3 1:8)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C2C(C(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31 mmol | |
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |